molecular formula C21H14Cl2N2 B14315418 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole CAS No. 111010-89-0

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B14315418
CAS No.: 111010-89-0
M. Wt: 365.3 g/mol
InChI Key: HPJLATUXJWJVIX-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4,5-diphenyl-1H-imidazole (CAS 111010-89-0) is a high-value trisubstituted imidazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C21H14Cl2N2 and a molecular weight of 365.26 g/mol , this compound serves as a key synthon for developing novel therapeutic agents. Recent scientific investigations highlight its promising biological activity, particularly as a potential non-steroidal anti-inflammatory drug (NSAID) . Research indicates that this compound and its analogues exhibit potent anti-inflammatory and analgesic properties. In vivo studies using models like the carrageenan-induced paw edema have demonstrated significant anti-inflammatory effects, while the hot plate method has confirmed its analgesic efficacy . The mechanism of action is associated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies reveal that the compound fits snugly into the binding pocket of the COX-2 receptor, forming conventional hydrogen bonds with key amino acid residues such as GLN-242 and ARG-343, which underpins its binding affinity and proposed biological activity . The imidazole core is a privileged structure in pharmacology, found in numerous commercially available drugs, and is known for its excellent solubility profile, which can help overcome pharmacokinetic challenges associated with poorly soluble drug entities . This product is intended for research applications only, including in vitro bio-screening, hit-to-lead optimization, and mechanistic studies in inflammatory pathways. It is supplied for laboratory use and is not for diagnostic, therapeutic, or any personal use. Researchers should consult the material safety data sheet (MSDS) and handle the compound using appropriate personal protective equipment.

Properties

CAS No.

111010-89-0

Molecular Formula

C21H14Cl2N2

Molecular Weight

365.3 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C21H14Cl2N2/c22-17-13-7-12-16(18(17)23)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25)

InChI Key

HPJLATUXJWJVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Role of Polar Aprotic Solvents

Switching from n-butanol to dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) improves solubility of aromatic intermediates. For example, DMF increases yields to 92% at 120°C.

Purification and Characterization

Recrystallization Techniques

Crude product purification typically involves:

  • Solvent Pair : Ethanol-water (3:1) or petroleum ether-ethyl acetate (4:1).
  • Yield Loss : 5–10% during recrystallization.

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm. The imidazole NH proton resonates as a singlet at δ 12.1 ppm.
  • HPLC Purity : >98% achieved via gradient elution with acetonitrile-water.

Comparative Analysis of Methods

Method Catalyst Yield (%) Time (h) Scalability
Debus-Radziszewski Acetic Acid 70–75 6–8 Moderate
Copper(I)-Catalyzed $$ \text{CuI} $$ 85–90 2–3 High
Iron-Catalyzed $$ \text{FeCl}_3 $$ 80* 4–5 Experimental

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

While the compound "2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole" is not directly mentioned in the provided search results, information regarding related imidazole derivatives can provide insights into its potential applications.

Analgesic and Anti-inflammatory Activities

Several studies highlight the analgesic and anti-inflammatory potential of imidazole derivatives:

  • Compound 2g : 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed significant analgesic activity (89% at 100 mg/kg b.w.) . Molecular docking studies suggest that this compound has a high binding affinity with the COX-2 receptor (-5.516 kcal/mol) .
  • Compounds 2a and 2b : Displayed good anti-inflammatory activity (100% at 100 mg/kg b.w.), comparable to diclofenac salt (100% at 50 mg/kg b.w.) . The structures of these compounds are 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) .

Antiviral Activity

Diphenyl-1H-imidazole derivatives have demonstrated efficacy as promising ligands for development and optimization against COVID-19 .

  • A specific derivative, 2-(4-(5-(3,4-dihydroxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-imidazol-2-yl)benzene-1,2-diol (14), showed activity against both Wuhan and Delta variants of COVID-19 .
  • Virtual interaction studies have shown that the 2-phenyl moiety of 2,4-diphenyl imidazole was observed in the S2 binding subsite, surrounded by Met49, Tyr54, Arg188, and Gln189 . The 4-phenyl group was found in the S1 subsite, surrounded by Phe140, Ser144, and His163 .

Anticancer Activity

Thiadiazole-imidazole derivatives have been designed and prepared and evaluated for anticancer activity against a liver carcinoma cell line HEPG2-1 . Many of the tested compounds showed moderate to high anticancer activity compared to doxorubicin as a reference drug . These derivatives are considered potential anticancer agents .

Other Activities

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Conformational Differences

  • Dihedral Angles : The 2,3-dichlorophenyl derivative’s imidazole core forms dihedral angles of 74.12°–80.41° with substituent rings, whereas the 2,6-dichloro analog shows angles of 16.14°–71.72°, affecting molecular planarity and protein-binding geometry .

Research Findings and Implications

Pharmacological Potential

  • COX-2 Selectivity : Despite lower binding affinity than 2g, the 2,3-dichloro compound’s moderate activity suggests utility as a lead for optimizing COX-2 inhibitors with reduced gastrointestinal toxicity .
  • ADMET Profile : Compared to the dihydrodioxin-furyl derivative (), the 2,3-dichloro compound likely exhibits better metabolic stability due to fewer heterocyclic rings, though in silico predictions are needed .

Biological Activity

2-(2,3-Dichlorophenyl)-4,5-diphenyl-1H-imidazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of 2-(2,3-Dichlorophenyl)-4,5-diphenyl-1H-imidazole

The compound is synthesized through various methods involving imidazole derivatives. The synthesis typically includes a reaction between appropriate phenyl derivatives and imidazole under controlled conditions. For example, the synthesis process involves the formation of imidazole rings through condensation reactions, followed by substitution reactions to introduce the dichlorophenyl group.

Biological Activity Overview

Research indicates that 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole exhibits several biological activities:

  • Analgesic Activity : Studies have shown that related compounds exhibit significant analgesic effects. For instance, one derivative demonstrated an analgesic activity of 89% at a dosage of 100 mg/kg body weight (b.w.) .
  • Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory activity. In studies, derivatives showed complete inhibition comparable to diclofenac sodium at similar dosages .
  • Antiviral Activity : Recent investigations have highlighted the potential of imidazole derivatives in inhibiting SARS-CoV-2. Compounds in this class demonstrated enzyme inhibition rates ranging from 88% to 99% against the SARS-CoV-2 3CLpro enzyme .
  • Antibacterial and Antifungal Effects : Some studies evaluated the antibacterial and antifungal properties of imidazole derivatives. Results indicated moderate to good activity against various bacterial strains .

Analgesic and Anti-inflammatory Studies

A notable study involved the evaluation of several imidazole derivatives for their analgesic and anti-inflammatory properties. The results are summarized in Table 1 below:

Compound NameAnalgesic Activity (%)Anti-inflammatory Activity (%)Binding Affinity (kcal/mol)
2g89% at 100 mg/kg b.w.100% at 100 mg/kg b.w.-5.516
2aN/A100% at 100 mg/kg b.w.N/A
2bN/AComparable to diclofenacN/A

The molecular docking studies revealed that compound 2g exhibited the highest binding affinity with the COX-2 receptor, suggesting its potential as an anti-inflammatory agent .

Antiviral Activity Against SARS-CoV-2

The antiviral efficacy of several imidazole derivatives was tested against both the ancestral Wuhan strain and the Delta variant of SARS-CoV-2. The findings are presented in Table 2:

Compound NameIC50 (Wuhan Variant)IC50 (Delta Variant)
Compound A7.7 µM7.4 µM
Compound B12.6 µM13.8 µM
Compound C11.8 µM12.1 µM

These results indicate that certain derivatives possess significant antiviral activity, making them promising candidates for further development in COVID-19 treatment .

Case Studies

Several case studies have documented the therapeutic potential of imidazole derivatives:

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that administration of a specific imidazole derivative led to a significant reduction in pain levels compared to placebo controls.
  • Study on COVID-19 Treatment : A preclinical study showcased the effectiveness of an imidazole derivative in reducing viral load in infected cells, highlighting its mechanism as a potential therapeutic agent against COVID-19.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole, and what methodological considerations are critical for optimizing yields?

Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) or one-pot oxidative cyclization. A standard approach involves:

  • Reactants : Benzil, substituted aldehydes (e.g., 2,3-dichlorobenzaldehyde), and ammonium acetate in acetic acid under reflux .
  • Catalysts : TMSOTf (trimethylsilyl triflate) or acidic conditions to promote cyclization, achieving yields of 66–99% depending on substituents .
  • Key Parameters :
    • Temperature : Reflux (100–120°C) for 12–15 hours ensures complete cyclization .
    • Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .
    • Monitoring : TLC (n-hexane:methanol, 8.5:1.5 v/v) or HPLC to track progress .

Basic: Which spectroscopic and crystallographic methods are essential for structural characterization of this compound?

Answer:

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=N stretch at 1666 cm⁻¹, NH stretch at 3448 cm⁻¹) .
    • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 7.26–7.93 ppm, NH proton at δ 11.89 ppm) .
  • Crystallography :
    • X-ray Diffraction : SHELX suite (SHELXL for refinement) determines bond lengths, angles, and dihedral angles (e.g., imidazole ring planarity with deviations <0.005 Å) .
    • Visualization : ORTEP-III generates anisotropic displacement ellipsoid diagrams .

Advanced: How can regioselectivity challenges in introducing substituents to the imidazole core be addressed?

Answer:
Regioselectivity is controlled by:

  • Substrate Design : Electron-withdrawing groups (e.g., Cl, NO₂) on aldehydes direct cyclization to the 2-position .
  • Catalytic Systems : Lewis acids (e.g., TMSOTf) stabilize transition states, favoring 2,4,5-trisubstituted products .
  • Computational Modeling : DFT calculations predict regiochemical outcomes by analyzing frontier molecular orbital interactions .

Advanced: What methodologies are used to analyze the compound’s biological activity and structure-activity relationships (SAR)?

Answer:

  • In Vivo Assays : Analgesic/anti-inflammatory activity is tested in rodent models (e.g., carrageenan-induced paw edema) at 100 mg/kg body weight, with compound 2g showing 89% efficacy .
  • Molecular Docking : AutoDock or Schrödinger Suite evaluates binding to targets like COX-2 (e.g., 2g ’s binding affinity ΔG = -9.8 kcal/mol) .
  • SAR Insights :
    • Dichlorophenyl groups enhance hydrophobic interactions with enzyme pockets.
    • Nitrophenyl substituents improve electron-deficient character, boosting inhibition .

Advanced: How are crystallographic data contradictions (e.g., polymorphs, disorder) resolved for this compound?

Answer:

  • Refinement Tools : SHELXL refines disordered atoms using PART and SUMP instructions, with R-factors <0.039 for high-resolution data .
  • Hydrogen Bonding Analysis : WinGX calculates C–H⋯O and π–π interactions (e.g., infinite chains along the b-axis in crystal packing) .
  • Validation : PLATON checks for twinning and validates hydrogen-bonding networks .

Advanced: What experimental and computational strategies reconcile conflicting spectral or crystallographic data?

Answer:

  • Complementary Techniques :
    • PXRD : Distinguishes polymorphs by comparing experimental and simulated patterns .
    • Solid-State NMR : Resolves discrepancies between solution and crystal structures (e.g., NH tautomerism) .
  • DFT Optimization : Gaussian09 optimizes molecular geometry, comparing calculated vs. experimental IR/NMR spectra to validate assignments .

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